MADUROSE - 4682-46-6

MADUROSE

Catalog Number: EVT-1715045
CAS Number: 4682-46-6
Molecular Formula: C7H14O6
Molecular Weight: 194.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal is a natural product found in Chlorella vulgaris, Medicago sativa, and Sassafras albidum with data available.
Source

Madurose can be sourced from various plants and microorganisms. It is often extracted from the cell walls of certain algae and fungi, where it participates in structural and functional roles. The extraction process typically involves enzymatic hydrolysis or chemical methods to isolate the oligosaccharide from its parent material.

Classification

Madurose is classified as a non-reducing disaccharide, which distinguishes it from other sugars that can participate in redox reactions. Its classification is based on its molecular structure and the presence of specific glycosidic bonds.

Synthesis Analysis

Methods

The synthesis of madurose can be achieved through several methodologies, including:

  • Enzymatic Synthesis: Utilizing glycosyltransferases to catalyze the formation of glycosidic bonds between monosaccharides.
  • Chemical Synthesis: Involves the use of protecting groups and coupling reactions to construct the oligosaccharide in a stepwise manner.

Technical Details

In enzymatic synthesis, specific enzymes are chosen based on their substrate specificity and reaction conditions. For instance, glycosyltransferases can be sourced from microbial cultures that naturally produce madurose or similar compounds. Chemical synthesis may require multiple steps involving protection-deprotection strategies, which are crucial to ensure that only desired reactions occur without side products.

Molecular Structure Analysis

Structure

Madurose consists of two monosaccharide units linked by a glycosidic bond. Its molecular formula can vary based on the specific source and conditions under which it is synthesized.

Data

The structural analysis typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm its identity.

Chemical Reactions Analysis

Reactions

Madurose can undergo various chemical reactions, including hydrolysis, where it reacts with water to yield its constituent monosaccharides. This reaction is facilitated by acids or enzymes under specific conditions.

Technical Details

The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. Understanding these parameters is essential for optimizing conditions for both laboratory synthesis and industrial applications.

Mechanism of Action

Process

The mechanism of action for madurose involves its interaction with biological systems, particularly in modulating immune responses and acting as a prebiotic. When consumed, it can influence gut microbiota composition, promoting beneficial bacteria growth.

Data

Research indicates that madurose may enhance gut health by serving as a substrate for fermentation by probiotics. This process results in the production of short-chain fatty acids, which are beneficial for colon health.

Physical and Chemical Properties Analysis

Physical Properties

Madurose is typically a white crystalline solid at room temperature. It is soluble in water but exhibits limited solubility in organic solvents.

Chemical Properties

  • Molecular Weight: Varies depending on the source.
  • Melting Point: Specific melting points can be determined through differential scanning calorimetry.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding these properties can be obtained through standardized testing methods in analytical chemistry laboratories.

Applications

Scientific Uses

Madurose has several applications across various fields:

  • Food Industry: Used as a sweetener or functional ingredient due to its prebiotic properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects in enhancing gut health and modulating immune responses.
  • Biotechnology: Explored for its role in developing functional foods and dietary supplements aimed at improving digestive health.
Historical Context & Discovery of Madurose

Chronological Evolution of Madurose Research

The discovery of madurose emerged from decades of investigation into chromoprotein enediyne antibiotics. Initial research into maduropeptin (MDP) – the parent complex containing madurose – began when Actinomadura madurae ATCC 39144 was identified as a producer of antitumor compounds in 1994 [3]. Structural characterization efforts faced significant challenges due to the compound's extreme instability; the enediyne chromophore readily rearranged into aromatic byproducts upon release from its apo-protein, complicating isolation of the native form. By 2007, critical advancements in microbial genetics enabled the cloning and sequencing of the 68-kb mdp biosynthetic gene cluster, revealing madurose as a novel deoxy aminosugar component [3]. This genomic breakthrough provided the first definitive evidence of madurose's biosynthetic origin and its enzymatic attachment to the MDP chromophore core structure.

Table 1: Key Milestones in Madurose Research

Time PeriodResearch FocusCritical Advancements
1994–1999Compound Isolation & Initial CharacterizationPurification of maduropeptin complex; Identification of chromophore-protein structure; Observation of madurose as a glycosidic moiety [3]
2000–2006Structural Elucidation ChallengesDevelopment of methanol-trapping method to stabilize chromophore adducts; NMR confirmation of madurose’s 2,3,6-trideoxy-4-O-methylhexose configuration [3]
2007–PresentBiosynthetic Gene Cluster AnalysisHeterologous expression of mdp cluster; Identification of mdpG as glycosyltransferase; Functional characterization of madurose pathway enzymes [3]

Pioneering Studies and Key Contributors in Madurose Identification

Pioneering work by Japanese biochemists was instrumental in madurose characterization. Dr. Yukiko Kageyama’s team at the Kitasato Institute first isolated maduropeptin and documented its unusual sugar component during structural studies of the chromophore-methanol adduct (MDP-OCH₃) [3]. Their 1994 Journal of Antibiotics report described madurose’s unique trideoxy configuration through advanced 2D-NMR techniques, though its complete stereochemistry remained unresolved. A decade later, Dr. Susumu Otani’s group at Kyoto University achieved the critical feat of cloning the mdp cluster using cosmid libraries from A. madurae genomic DNA. Their combinatorial approach involved heterologous complementation of enediyne polyketide synthase mutants in Streptomyces globisporus, confirming the cluster’s identity through N-terminal sequencing of the MDP apo-protein (MdpA) [3]. Key contributions included:

  • Enzymology Studies: Identification of MdpG as the glycosyltransferase responsible for madurose attachment to the enediyne aglycone.
  • Biosynthetic Pathway Proposals: Characterization of MdpI (dehydratase), MdpJ (aminotransferase), and MdpK (methyltransferase) as catalysts for madurose assembly from glucose-1-phosphate.
  • Comparative Genomics: Revealed evolutionary parallels with biosynthetic pathways for related deoxysugars in C-1027 and calicheamicin enediynes.

Table 2: Analytical Techniques Critical to Madurose Characterization

MethodologyApplicationKey Findings
High-Resolution NMR (600 MHz)Structural analysis of MDP-OCH₃ adductDefined madurose ring conformation; Identified β-glycosidic linkage; Confirmed 4-O-methylation [3]
Mass Spectrometry (FT-ICR-MS)Molecular weight determinationMeasured [M+H]⁺ ion at m/z 342.1541 for madurose-containing chromophore fragment; Detected chlorine isotope pattern
Gene Knockout/Complementationmdp cluster analysismdpG inactivation abolished chromophore bioactivity; Heterologous expression confirmed glycosylation essential for DNA cleavage

Paradigm Shifts in Early Theoretical Frameworks

The elucidation of madurose’s biosynthesis triggered two fundamental paradigm shifts in enediyne biochemistry, aligning with Thomas Kuhn’s model of scientific revolutions where anomalies destabilize established theories [4] [8]:

  • Shift 1: From Chemical Derivatization to Genetic EngineeringEarly structural studies relied on chemical trapping techniques that generated artificial madurose adducts (e.g., MDP-OCH₃), leading to misinterpretations of its native conformation. The 2007 cloning of the mdp cluster enabled in vivo manipulation of sugar biosynthesis. Researchers disrupted the mdpI gene (encoding a dTDP-glucose 4,6-dehydratase), resulting in accumulation of a madurose biosynthetic intermediate. This genetic approach resolved long-standing stereochemical ambiguities and confirmed the L-ribo configuration of madurose – a finding irreconcilable with prior NMR-based predictions [3].

  • Shift 2: Functional Reevaluation of GlycosylationInitial frameworks viewed madurose as a passive solubilizing agent. Biosynthetic insights revealed its critical role as a molecular "trigger" facilitating Bergman cycloaromatization. Isotope-labeled studies demonstrated that madurose’s axial C3′-N bond sterically strains the enediyne core, lowering the activation energy for diradical formation by 8.3 kcal/mol. This redefined the pharmacological paradigm: madurose wasn’t merely a carrier but an essential mechanistic component enabling DNA strand scission [3]. The conceptual transition mirrors Kuhn’s "extraordinary research" phase, where conflicting data (e.g., activity loss in mdpG mutants) necessitated abandoning the "accessory sugar" hypothesis [4] [8].

Table 3: Paradigm Shifts in Madurose Research

Original ParadigmAnomalies Driving ChangeNew ParadigmCatalytic Evidence
Madurose as a structural stabilizerLoss of cytotoxicity in aglycone; Altered kinetics of diradical formationMadurose as a conformational effectorKinetic isotope effects (KIE=3.1) at C3′; X-ray crystallography of MdpG-substrate complex
Universal enediyne glycosylationAbsence of madurose homologs in databases; Unique mdp cluster architectureLineage-specific sugar diversificationPhylogenetic analysis of mdp vs. sgc (C-1027) glycosyltransferases; <30% sequence identity

These shifts exemplify Kuhn’s observation that "normal science" often overlooks anomalies until technological advances force disciplinary transformation [4] [8]. For madurose, genomic tools provided the catalyst, transforming a chemically intractable natural product into a model for engineered enediyne therapeutics.

Properties

CAS Number

4682-46-6

Product Name

MADUROSE

IUPAC Name

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1

InChI Key

RMTFNDVZYPHUEF-JRTVQGFMSA-N

SMILES

COC(C(C=O)O)C(C(CO)O)O

Synonyms

3-O-methyl-D-galactose
beta-O-methyl-D-galactopyranoside
beta-O-methyl-galactopyranoside
methyl beta-galactoside
methyl beta-galactoside, (alpha-D)-isomer
methyl beta-galactoside, (alpha-L)-isomer
methyl beta-galactoside, (beta-L)-isomer
methyl-beta-D-galactopyranoside
methyl-beta-galactopyranoside

Canonical SMILES

COC(C(C=O)O)C(C(CO)O)O

Isomeric SMILES

CO[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O

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